Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate
Overview
Description
Ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxy-6-methyl coumarin with ethyl 2-cyano-3-(4-methoxyphenyl) acrylate in the presence of a base catalyst such as piperidine. The mixture is refluxed in ethanol for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with different chemical properties and applications.
Ethyl 4-(ethoxycarbonyl)anilino benzoate: A structurally related compound with similar functional groups but different biological activities.
Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate: Another related compound with distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[1-(4-ethoxycarbonylphenyl)-2-(3-methoxyphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O6/c1-4-36-28(33)19-9-13-22(14-10-19)30-25-18-26(21-7-6-8-24(17-21)35-3)31(27(25)32)23-15-11-20(12-16-23)29(34)37-5-2/h6-18,26,30H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHFPFORKLCRRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C(=O)OCC)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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